![molecular formula C11H14O2 B1334277 2-[(2,6-Dimethylphenoxy)methyl]oxirane CAS No. 5296-34-4](/img/structure/B1334277.png)

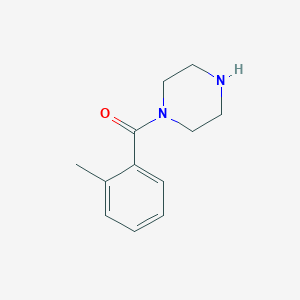

2-[(2,6-Dimethylphenoxy)methyl]oxirane

説明

Synthesis Analysis

The synthesis of oxirane derivatives can involve nucleophilic substitution reactions, as demonstrated in the preparation of a fluorinated oxirane compound . In this case, epichlorohydrin is reacted with a perfluoro-alcohol to yield the oxirane derivative. Similarly, the synthesis of chiral oxirane derivatives can be achieved from enantiopure precursors, such as phenylglycidol, which is used to obtain (S)-2-[(R)-fluoro(phenyl)methyl]oxirane . These methods highlight the versatility of oxirane synthesis, allowing for the introduction of various functional groups.

Molecular Structure Analysis

Oxiranes have a strained three-membered ring structure that imparts high reactivity. The molecular structure of oxirane derivatives can be analyzed using spectroscopic techniques such as NMR, as seen in the identification of diastereomeric products from the reaction of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane with alpha-chiral amines . X-ray diffraction (XRD) is also used to determine the structure of cage-like phosphoranes derived from oxirane compounds .

Chemical Reactions Analysis

Oxiranes can participate in various chemical reactions. For instance, they can undergo ring-opening polymerization to form polyethers with specific structural features . Oxiranes are also susceptible to oxyfunctionalization reactions with dioxiranes, leading to the formation of epoxide functionalities on fullerene frameworks . The reactivity of oxiranes towards dioxiranes can result in the formation of higher oxidation products, including regioisomeric dioxides and trioxides . Additionally, oxiranes can be used as reagents for the determination of enantiomeric excess (ee) of chiral amines through regioselective ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their molecular structure. The presence of substituents can affect the polymerization behavior and the resulting polymer properties, as seen in the synthesis of a polyether with a carbonyl–aromatic π-stacked structure . The reactivity of oxiranes towards various reagents, such as dioxiranes, can be exploited to achieve selective oxidations of alkynes and hydrocarbons . The stability and decomposition of dioxiranes, which are closely related to oxiranes, have been investigated through computational methods, providing insights into the energetic and kinetic aspects of these compounds .

科学的研究の応用

1. Epoxy Resins and Polymerization

- Synthesis and Properties for Epoxy Resins : A study by Savin et al. (2008) discussed the synthesis of 2-((2,6-di-tret-buthyl-4-methyl enoxy)-methyl) oxirane, a model compound for studying the effectiveness of hardened compounds in hot-setting processes for epoxy resins (Savin et al., 2008).

- Ring-Opening Polymerization : Merlani et al. (2015) synthesized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and explored its polymerization using a cationic initiator, leading to a polymer with potential in materials science (Merlani et al., 2015).

2. Chemical Reactivity and Catalysis

- Catalytic Hydrogenation Studies : Kuevi et al. (2012) conducted theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into chemical reactions and mechanisms (Kuevi et al., 2012).

- Rhodium(I) Complex Reactivity : Langer et al. (2014) investigated the reactivity of a rhodium(I) complex with oxirane, highlighting aspects of chemical activation and potential applications in catalysis (Langer et al., 2014).

3. Chemical Synthesis and Analysis

- Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines, demonstrating its utility in analytical chemistry (Rodríguez-Escrich et al., 2005).

4. Material Properties and Applications

- Micronuclei Induction in Mammalian Cells : Schweikl et al. (2004) explored the biological effects of oxiranes, including their potential for inducing genetic mutations, which could have implications for material safety assessments (Schweikl et al., 2004).

- Block Copolymers for Industrial Applications : Hreczuch et al. (2016) discussed the characteristics of block copolymers of methyl oxirane and oxirane derivatives, highlighting their relevance in surfactants and detergents (Hreczuch et al., 2016).

Safety And Hazards

The safety information for “2-[(2,6-Dimethylphenoxy)methyl]oxirane” includes several hazard statements such as H302, H312, H315, H317, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

2-[(2,6-dimethylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)11(8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWHISLSSKROOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395904 | |

| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dimethylphenoxy)methyl]oxirane | |

CAS RN |

5296-34-4 | |

| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)